molecular formula C8H9ClN2 B1487755 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine CAS No. 1086392-56-4

8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine

Cat. No.: B1487755
CAS No.: 1086392-56-4
M. Wt: 168.62 g/mol
InChI Key: CTVWMAXLCADLIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1,7-diaminonaphthalene derivatives with chlorinating agents. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the naphthyridine ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding naphthyridine-oxide derivatives.

  • Reduction: Production of reduced naphthyridine derivatives.

  • Substitution: Generation of substituted naphthyridine compounds with different functional groups.

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is structurally similar to other naphthyridine derivatives, such as 7-methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine. its unique chloro-substitution at the 8-position distinguishes it from other compounds in the same class. This substitution can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

  • 7-Methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine

  • 1,5-Naphthyridine

  • 1,6-Naphthyridine

Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h3,5,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVWMAXLCADLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Reactant of Route 2
8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Reactant of Route 3
8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Reactant of Route 4
8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Reactant of Route 5
8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Reactant of Route 6
8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine

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